1'-[(4-benzylpiperazin-1-yl)methyl]-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1’-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1’-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3’-DIOXANE-2,3’-INDOL]-2’-ONE is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
- (4-BENZYLPIPERAZIN-1-YL)-(7-CHLORO-8-METHYL-2-PYRIDIN-3-YLQUINOLIN-4-YL)METHANONE
- (4-BENZYLPIPERAZIN-1-YL)(1H-INDOL-3-YL)METHANONE
Uniqueness
1’-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-(HYDROXYMETHYL)-5-NITRO-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28N4O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1'-[(4-benzylpiperazin-1-yl)methyl]-5-(hydroxymethyl)-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C24H28N4O6/c29-15-23(28(31)32)16-33-24(34-17-23)20-8-4-5-9-21(20)27(22(24)30)18-26-12-10-25(11-13-26)14-19-6-2-1-3-7-19/h1-9,29H,10-18H2 |
InChI Key |
PBOKRZHQJBENGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=CC=CC=C4C5(C3=O)OCC(CO5)(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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